![molecular formula C22H22Cl2N4O2 B2522926 N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide CAS No. 1251631-63-6](/img/structure/B2522926.png)
N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
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Overview
Description
N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H22Cl2N4O2 and its molecular weight is 445.34. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure
The crystal structure of this compound was established through both single-crystal X-ray diffraction (SXRD) and synchrotron radiation X-ray powder diffraction (PXRD) methods . The title compound crystallizes in space group P ¯1 1 ¯ with lattice parameters a=17.396 Å, b=10.010 Å, c=6.833 Å, α=77.345°, β=93.534°, and γ=97.210°. The unit-cell volume is 1151.0 ų from powder data and 1148.3 ų from single-crystal data. No detectable impurities were observed. Understanding the crystal structure is crucial for designing and optimizing drug formulations.
Pharmacological Activities
Arylpiperazine motifs, like the one present in this compound, exhibit extensive pharmacological activities . Notably, naftopidil—an arylpiperazine ether derivative—is widely used in Japan as an adrenergic receptor antagonist for treating benign prostatic hyperplasia (BPH). Additionally, naftopidil has shown promise in arresting the G1 cell cycle phase and inducing apoptosis in malignant mesothelioma cell lines, suggesting potential use as an anticancer drug . The arylpiperazine derivative studied here also possesses antitumor capabilities .
Biological Potentials
The synthesized compound and its activity have been evaluated against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines . Further investigations into its biological effects could reveal additional therapeutic applications.
Nonlinear Optics
The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, which shares some structural features with our compound, has been studied for its potential applications in nonlinear optics. It exhibits high static and dynamic polarizability, making it suitable for second and third harmonic generation studies . While not identical, this information provides insights into the potential optical properties of our compound.
Mechanism of Action
Target of Action
Compounds like these often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and the biological system in which it is active. For example, some compounds might target receptors on cell surfaces, while others might interact with enzymes involved in metabolic processes .
Mode of Action
The mode of action refers to how the compound interacts with its target to produce a biological effect. This could involve binding to a receptor and activating or inhibiting its function, or it could involve interacting with an enzyme to increase or decrease its activity .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific target and mode of action. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites or the rate at which they are produced .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound refer to how it is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted. These properties can greatly affect the bioavailability of the compound, or the concentration of the compound that is able to reach its target and produce a biological effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could involve changes in cell signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is active .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c23-17-7-5-15(6-8-17)13-25-20(29)14-28-11-9-16(10-12-28)22-26-21(27-30-22)18-3-1-2-4-19(18)24/h1-8,16H,9-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACRAFKALXLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3Cl)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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